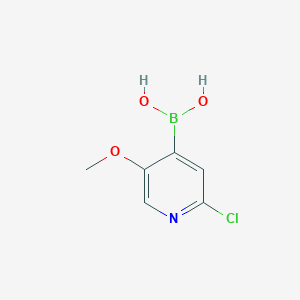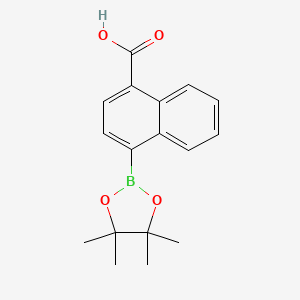
2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride
Descripción general
Descripción
The compound appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The “5-Chloro-2-thienyl” part refers to a thiophene ring with a chlorine atom attached to the 5th carbon and the “7,8-dimethylquinoline-4-carbonyl chloride” could refer to a quinoline structure, which is a type of aromatic compound that consists of a benzene ring fused to a pyridine ring .
Physical And Chemical Properties Analysis
Based on the components of your compound, it would likely have the physical and chemical properties common to aromatic compounds. These might include a relatively high melting point and boiling point, and the ability to participate in pi stacking interactions .Aplicaciones Científicas De Investigación
Chiral Pt(II)/Pd(II) Pincer Complexes
A study by Yoon et al. (2006) discusses the synthesis of a chiral C2-symmetric NCN ligand, which includes a structure similar to the compound of interest. This ligand was used to form pincer complexes with Pt(II) and Pd(II), exhibiting intramolecular C–H⋯Cl hydrogen bonding. These complexes were employed in catalytic asymmetric aldol and silylcyanation reactions.
Synthesis of Quinoline Derivatives
Cziáky (1991) investigated the reactions of 2-chloroquinoline-3-carbaldehydes with various chlorinating agents, including the preparation of 2-chloroquinoline-3-carbonyl chlorides (Cziáky, 1991). This study is relevant as it explores the chemical behavior of compounds structurally similar to 2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride.
Novel Chalcones Derived from 2-Chloroquinoline
Rizvi et al. (2008) synthesized molecules derived from 2-chloroquinoline, which are structurally related to the compound . The study analyzed the molecular structures and intermolecular interactions of these compounds, providing insights into drug development (Rizvi et al., 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(5-chlorothiophen-2-yl)-7,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c1-8-3-4-10-11(16(18)20)7-12(19-15(10)9(8)2)13-5-6-14(17)21-13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAWCNPKUFJAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170862 | |
| Record name | 2-(5-Chloro-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride | |
CAS RN |
1160261-41-5 | |
| Record name | 2-(5-Chloro-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160261-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Chloro-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















